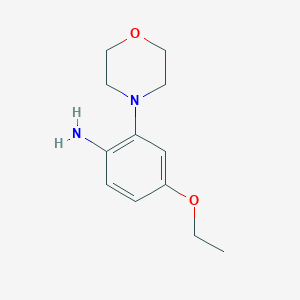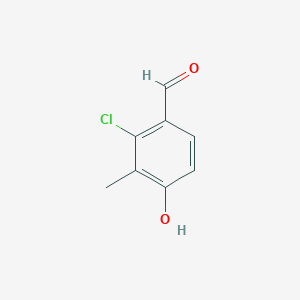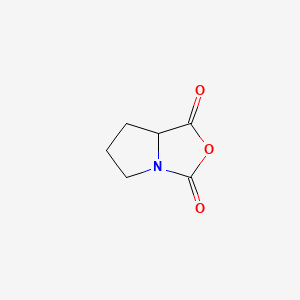
Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms. It is known for its diverse biological activities and applications in medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach involves multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of specific catalysts . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, catalytic reduction of 1,8-naphthyridine with palladium on charcoal in ethanol yields the corresponding tetrahydro-derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include palladium on charcoal for reduction reactions and specific catalysts for multicomponent reactions. Reaction conditions often involve the use of solvents such as ethanol and the application of heat or air atmosphere .
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which exhibit diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications. It is used in the development of anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant agents . Additionally, this compound finds applications in diagnostics, agriculture, industrial endeavors, and photophysical applications .
Mécanisme D'action
The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can reduce cell death induced by various compounds with different mechanisms of action, such as reticular stress, free radicals, and calcium overload . The compound’s pharmacological activities are attributed to its ability to modulate specific biological pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as 1,6-naphthyridines and 1,5-naphthyridines. While all these compounds share a common naphthyridine core, they differ in their specific functionalization and biological activities . For example, 1,6-naphthyridines are known for their anticancer and anti-HIV activities, whereas 1,5-naphthyridines exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties .
List of Similar Compounds
- 1,6-Naphthyridines
- 1,5-Naphthyridines
- 1,7-Naphthyridines
- 1,2,4-Triazolo-[4,3-a]-naphthyridines
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)9-6-8-4-3-5-12-10(8)13-7-9/h6-7H,2-5H2,1H3,(H,12,13) |
Clé InChI |
UFTNMEQLLKTOPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(NCCC2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)

![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)










